molecular formula C13H8ClIO B1604263 3-Chloro-4'-iodobenzophenone CAS No. 890098-18-7

3-Chloro-4'-iodobenzophenone

Cat. No.: B1604263
CAS No.: 890098-18-7
M. Wt: 342.56 g/mol
InChI Key: NSCIJVCHILXIHI-UHFFFAOYSA-N
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Description

3-Chloro-4'-iodobenzophenone (C₁₃H₈ClIO) is a halogenated benzophenone derivative featuring a chlorine substituent at the 3-position of one aromatic ring and an iodine atom at the 4'-position of the second ring. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its halogen substituents, which influence reactivity in cross-coupling reactions and crystal packing behavior .

Properties

IUPAC Name

(3-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCIJVCHILXIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641505
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-18-7
Record name (3-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-iodobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is maintained at a low temperature (0-5°C) to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4’-iodobenzophenone may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as dichloromethane or toluene are commonly used, and the product is purified through techniques such as distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and iodine substituents. These substituents can undergo substitution and coupling reactions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following benzophenone derivatives share structural similarities with 3-Chloro-4'-iodobenzophenone, differing primarily in halogen type, substituent position, or functional groups:

Compound Name Substituents Key Structural Differences Potential Implications
4'-Bromo-4-iodobenzophenone 4-Br, 4'-I Bromine at 4-position (vs. Cl at 3) Altered steric bulk; reduced electronegativity compared to Cl
3-Fluoro-4'-methoxybenzophenone 3-F, 4'-OCH₃ Fluoro (smaller) vs. Cl; methoxy vs. I Enhanced electron-withdrawing effects (F); methoxy increases solubility
3-Amino-4'-chlorobenzophenone 3-NH₂, 4'-Cl Amino (electron-donating) vs. I Increased basicity; potential for coordination chemistry
3-Chloro-4"-methylbenzophenone 3-Cl, 4"-CH₃ Methyl (electron-donating) vs. I Reduced polarity; modified crystal packing
Key Observations:
  • Positional Isomerism : Substituents at the 4'-position (e.g., iodine in the target compound) may influence dipole moments more significantly than para-substituted analogs due to asymmetric electron distribution .

Physicochemical Properties (Inferred)

Property This compound 4'-Bromo-4-iodobenzophenone 3-Amino-4'-chlorobenzophenone
Molecular Weight (g/mol) 343.56 388.42 231.68
Polarity High (due to I and Cl) Moderate (Br less polar) Low (NH₂ electron-donating)
Solubility Likely low in water Similar to target compound Higher in polar solvents

Biological Activity

3-Chloro-4'-iodobenzophenone (C14H10ClI0) is a halogenated benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of chlorine and iodine atoms, which may influence its biochemical interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a member of the benzophenone family, featuring a ketone functional group attached to two aromatic rings. The presence of halogens in its structure enhances its reactivity and potential binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance the compound's binding affinity, potentially leading to inhibition or modulation of specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Receptor Modulation: It can interact with receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary investigations indicate that it may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Studies and Experimental Data

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating potent antimicrobial effects.
  • Anticancer Studies:
    • In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines. The findings revealed that at concentrations ranging from 10 µM to 50 µM, this compound reduced cell viability significantly compared to control groups.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaModerate inhibition
AnticancerCancer cell linesReduced cell viability (up to 50%)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of halogen atoms appears to enhance both its binding affinity and selectivity towards specific biological targets. Future research should focus on modifying the substituents on the benzophenone core to improve efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4'-iodobenzophenone
Reactant of Route 2
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